![molecular formula C10H12ClNO3 B14713169 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride CAS No. 15052-01-4](/img/structure/B14713169.png)
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride is a chemical compound with the molecular formula C10H11NO2.ClH. It is a derivative of isoquinoline and contains a dioxolo ring fused to the isoquinoline structure. This compound is known for its potential pharmacological effects and has been studied for various applications in medicinal chemistry.
Preparation Methods
The synthesis of 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized by the reaction of a substituted phenethylamine with formaldehyde and formic acid, followed by cyclization to form the dioxolo ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has been investigated for its interactions with biological systems, including its binding affinity to certain receptors.
Medicine: Research has explored its potential therapeutic effects, such as anxiolytic properties and its use as an adjunct in the treatment of substance abuse.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride involves its interaction with specific molecular targets. It has been shown to bind selectively to alpha-adrenergic receptors, particularly the alpha-2 subtype. This binding can result in agonist or partial agonist effects, influencing various physiological processes such as neurotransmitter release and vascular tone. The compound’s effects on these receptors contribute to its potential therapeutic properties, including anxiolytic and appetite-suppressing effects .
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride can be compared to other similar compounds, such as:
Amphetamine: While structurally related, amphetamine has stimulant effects, whereas this compound does not stimulate locomotor activity.
Phenethylamine: This compound shares a similar backbone but lacks the dioxolo ring, resulting in different pharmacological properties.
Other Isoquinolines: Compounds like tetrahydroisoquinoline and its derivatives have varying effects based on their specific substitutions and ring structures.
Properties
CAS No. |
15052-01-4 |
|---|---|
Molecular Formula |
C10H12ClNO3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c12-8-4-11-3-6-1-9-10(2-7(6)8)14-5-13-9;/h1-2,8,11-12H,3-5H2;1H |
InChI Key |
LSGLUUBTBYUYQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC3=C(C=C2CN1)OCO3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


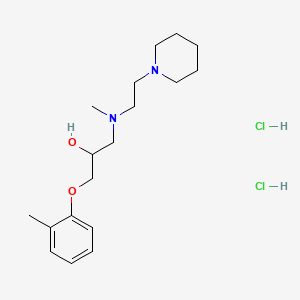
![[Bis(methylsulfanyl)methyl]benzene](/img/structure/B14713103.png)
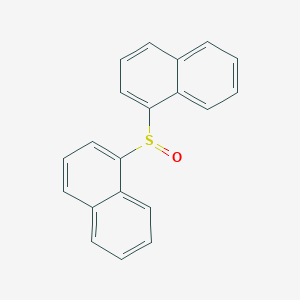
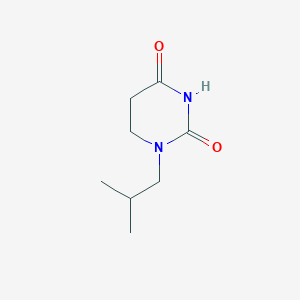
![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)
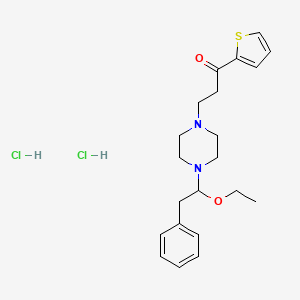
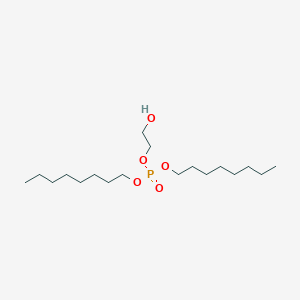
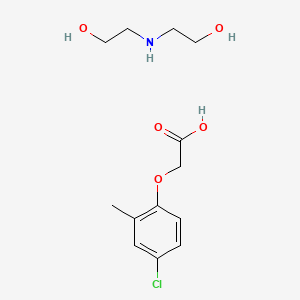
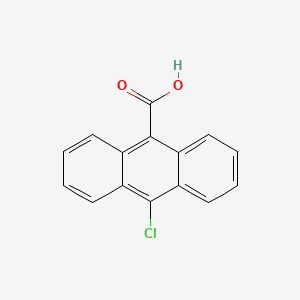
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
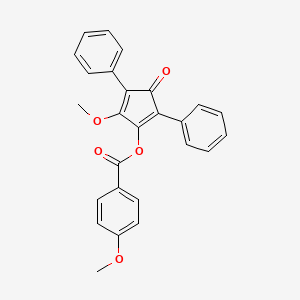
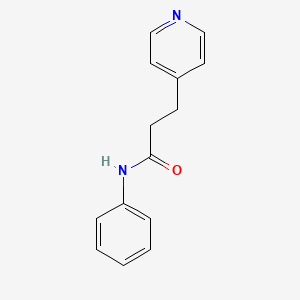
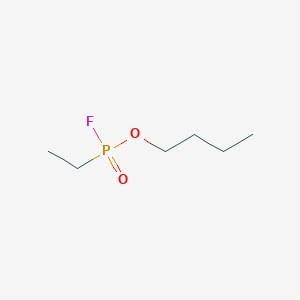
![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)
